REACTION_CXSMILES
|
[CH:1]([OH:3])=O.[CH:4]1([O:9][C:10]2[C:15]([O:16][CH3:17])=[CH:14][N:13]=[C:12](OC(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH:11]=2)[CH2:8][CH2:7][CH2:6][CH2:5]1>C(OCC)(=O)C>[CH:4]1([O:9][C:10]2[C:15]([O:16][CH3:17])=[CH:14][N:13]=[C:12]([CH2:1][OH:3])[CH:11]=2)[CH2:5][CH2:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
4-cyclopentyloxy-5-methoxy-2-trityloxypyridine
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC1=CC(=NC=C1OC)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 1 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (MgSO4) the extracts
|
Type
|
CUSTOM
|
Details
|
are evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC1=CC(=NC=C1OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |